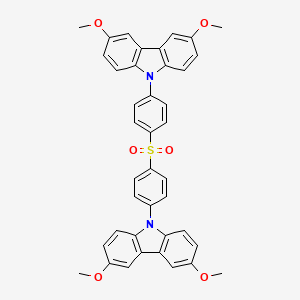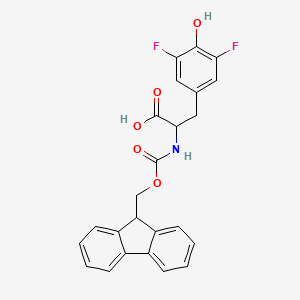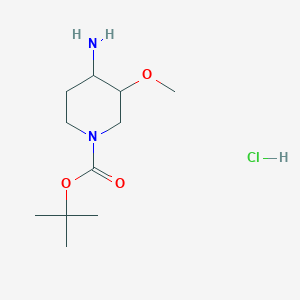
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate is an organic compound with the molecular formula C14H19ClO3 It is a derivative of butanoic acid and features a phenoxy group substituted with chlorine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate typically involves the esterification of 4-(4-chloro-3,5-dimethylphenoxy)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-chloro-3,5-dimethylphenoxy)butanoic acid.
Reduction: Formation of 4-(4-chloro-3,5-dimethylphenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The chlorine and methyl substituents can modulate the compound’s electronic properties, affecting its reactivity and stability.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(4-chlorophenoxy)butanoate: Lacks the methyl groups, which can influence its chemical and biological properties.
Ethyl 4-(4-methylphenoxy)butanoate:
Ethyl 4-(4-bromophenoxy)butanoate: Substitutes chlorine with bromine, which can alter its chemical behavior and interactions.
The unique combination of chlorine and methyl substituents in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C14H19ClO3 |
|---|---|
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate |
InChI |
InChI=1S/C14H19ClO3/c1-4-17-13(16)6-5-7-18-12-8-10(2)14(15)11(3)9-12/h8-9H,4-7H2,1-3H3 |
Clé InChI |
BOTIXPYWIUTHLU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=CC(=C(C(=C1)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





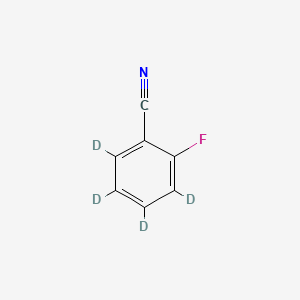

![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)

![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)
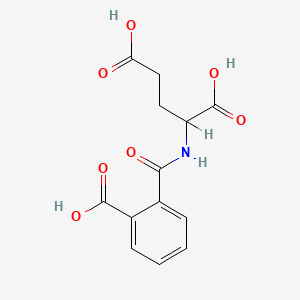

![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
